molecular formula C34H36O11 B1256201 Orbiculin F

Orbiculin F

Cat. No.: B1256201
M. Wt: 620.6 g/mol
InChI Key: BRLFNCXCWAFVFC-DYQOWCLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orbiculin F is a sesquiterpenoid compound isolated from the roots of Celastrus orbiculatus Thunb., a plant widely used in traditional medicine for its anti-inflammatory properties . Its molecular formula is C34H36O11 (molecular weight: 620.66), and it has demonstrated inhibitory effects on NF-κB signaling and nitric oxide (NO) production in vitro. However, its potency is relatively low, with an IC50 value exceeding 300 μmol/L for both targets . This distinguishes it from other Orbiculin analogs with higher bioactivity, such as Orbiculin H and Orbiculin I.

Properties

Molecular Formula

C34H36O11

Molecular Weight

620.6 g/mol

IUPAC Name

[(1S,2R,4S,5R,6R,7S,9R,12R)-5-acetyloxy-7-benzoyloxy-12-(furan-3-carbonyloxy)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-4-yl] furan-3-carboxylate

InChI

InChI=1S/C34H36O11/c1-19-15-25(42-30(37)22-11-13-39-17-22)28(41-20(2)35)33(5)26(43-29(36)21-9-7-6-8-10-21)16-24-27(34(19,33)45-32(24,3)4)44-31(38)23-12-14-40-18-23/h6-14,17-19,24-28H,15-16H2,1-5H3/t19-,24-,25+,26+,27-,28+,33-,34-/m1/s1

InChI Key

BRLFNCXCWAFVFC-DYQOWCLGSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C)OC(=O)C6=COC=C6

Canonical SMILES

CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C)OC(=O)C6=COC=C6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacological Profiles

The Orbiculin family (A, D, E, F, H, I) shares a dihydro-β-agarofuran skeleton but differs in substituents, which critically influence their bioactivity. Key comparisons are summarized below:

Compound Molecular Formula Molecular Weight Source (Plant Part) Key Pharmacological Activity (IC50, μmol/L)
Orbiculin F C34H36O11 620.66 Roots NF-κB: >300; NO: >300
Orbiculin H C29H34O11 558.59 Roots NF-κB: 33.5 ± 1.1; NO: 50.4 ± 0.8
Orbiculin I C32H34O12 610.62 Leaves NF-κB: 61.5 ± 1.4; NO: 51.2 ± 1.3
Orbiculin A C33H38O9 578.25 Roots, Leaves Anti-inflammatory marker; P-gp inhibition potential
Structural Insights:
  • This compound contains a larger acyl group (C34 backbone) compared to Orbiculin H (C29) and I (C32), which may sterically hinder its interaction with cellular targets .
  • Orbiculin H features a 1β,8β-diacetoxyl-6α,9α-difuroyloxy substitution pattern, enhancing its binding affinity to inflammatory mediators .
  • Orbiculin A lacks the extensive acyl groups of F but includes methyl and hydroxyl substitutions, making it a key marker for quality control in C. orbiculatus extracts .

Distribution in Plant Parts

  • Root-Specific Compounds : this compound and H are predominantly found in roots, with F detected exclusively in this tissue .
  • Leaf-Specific Compounds : Orbiculin I and A are concentrated in leaves, serving as chemical markers for metabolomic analysis of C. orbiculatus .

Functional Differences

  • Anti-Inflammatory Potency : Orbiculin H is the most potent NF-κB inhibitor in the group, likely due to its optimal balance of lipophilicity and hydrogen-bonding capacity . This compound’s low potency suggests it may act as a prodrug or require metabolic activation.
  • Multidrug Resistance (MDR) Reversal : Orbiculin A has been explored as a template for synthesizing P-glycoprotein (P-gp) inhibitors to combat cancer drug resistance. Its epoxide-derived structure enables carbocation-mediated reactions, though acid sensitivity remains a synthetic challenge .

Q & A

Q. What are the established methodologies for structural elucidation and purity assessment of Orbiculin F?

Answer: Structural characterization of this compound requires a multi-analytical approach:

  • Nuclear Magnetic Resonance (NMR) : Assign proton/carbon environments and verify stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns.
  • Chromatographic Purity : Use HPLC/GC with ≥95% purity thresholds, referencing retention times against known standards .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable. Novel compounds require full spectral data and purity documentation in the main text; known compounds need literature citations for identity verification .

Q. How can researchers design reproducible synthetic routes for this compound?

Answer: Prioritize step-by-step protocol transparency:

  • Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst load).
  • Yield Reporting : Include isolated yields and side-product profiles (e.g., Table 1).
  • Reproducibility : Document solvent batches, equipment calibration, and purification methods (e.g., column chromatography gradients). Limit main-text protocols to critical steps; auxiliary data (e.g., failed attempts) belong in supplementary files .
StepReagents/ConditionsYield (%)Purity (HPLC)
1Pd(OAc)₂, 80°C, 12h6592%
2NaBH₄, EtOH, RT7896%

Q. What in vitro models are suitable for preliminary mechanistic studies of this compound?

Answer: Align models with hypothesized biological targets:

  • Cell-Free Systems : Enzymatic assays (e.g., kinase inhibition) to quantify IC₅₀ values.
  • Cell-Based Assays : Use immortalized lines (e.g., HEK293) for cytotoxicity or pathway modulation.
  • Dose-Response Curves : Include positive/negative controls and statistical power analysis (n ≥ 3 replicates). Framing questions via PICOT (Population, Intervention, Comparison, Outcome, Time) ensures methodological rigor .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Answer: Apply discrepancy analysis frameworks:

  • Source Evaluation : Compare experimental conditions (e.g., cell lines, assay protocols).
  • Meta-Analysis : Pool data using random-effects models to quantify heterogeneity.
  • Mechanistic Hypotheses : Test if off-target effects (e.g., redox cycling) explain variability. Transparently report confounding factors (e.g., solvent DMSO’s antioxidant properties) .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

Answer: Iterative pharmacokinetic (PK) optimization:

  • Formulation Screening : Test nanoemulsions, liposomes, or prodrugs for solubility enhancement.
  • ADME Profiling : Use LC-MS/MS to quantify plasma/tissue concentrations over time.
  • Species-Specific Adjustments : Account for metabolic differences (e.g., murine vs. human CYP450 isoforms). Follow NIH guidelines for preclinical reporting, including dosing regimens and ethical oversight .

Q. How can computational modeling predict this compound’s interactions with novel protein targets?

Answer: Combine in silico tools:

  • Molecular Docking : Use AutoDock Vina to screen binding affinities against structural databases (e.g., PDB).
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (≥100 ns trajectories).
  • QSAR Models : Corrogate electronic/steric descriptors with bioactivity data. Validate predictions with orthogonal assays (e.g., SPR for binding kinetics) .

Methodological Best Practices

  • Experimental Replication : Archive raw data (spectra, chromatograms) in public repositories (e.g., Zenodo) to meet PLOS/NIH standards .
  • Ethical Compliance : Obtain IACUC/IRB approvals for in vivo studies and disclose conflicts of interest .
  • Question Formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Orbiculin F
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Orbiculin F

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